1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Structure and Properties

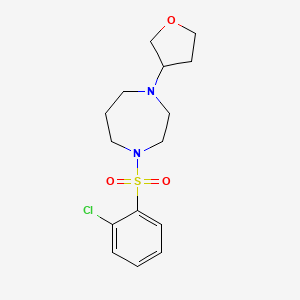

The compound belongs to the class of sulfonamides and diazepanes, characterized by the presence of a chlorobenzenesulfonyl group and an oxolane moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related sulfonamide compounds. For instance, derivatives containing the 4-chlorobenzenesulfonyl group have demonstrated significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Salmonella typhi | Moderate activity observed |

The compound's effectiveness against Salmonella typhi and Bacillus subtilis indicates its potential as an antibacterial agent .

Anticancer Activity

Research has also suggested that diazepane derivatives exhibit anticancer properties. A study focusing on similar compounds indicated that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds were found to be in the range of 2μM to 10μM against different cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). Inhibitory activities were quantified with IC50 values indicating strong potential for therapeutic applications:

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 1.21 ± 0.005 |

| Acetylcholinesterase | 2.14 ± 0.003 |

These findings suggest that the compound could serve as a lead for developing new inhibitors for these enzymes, which are relevant in various pathological conditions .

Case Studies

- Study on Antibacterial Activity : A series of N-substituted derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications to the oxolane group significantly influenced the antibacterial efficacy against common pathogens .

- Enzyme Inhibition Research : Another study evaluated the inhibitory effects on urease and AChE, revealing that several derivatives exhibited superior inhibition compared to traditional inhibitors used in clinical settings .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the oxazolidinone structure exhibit substantial antibacterial properties. A study focused on N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide found promising antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, similar to other known antibacterial agents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. Further research is needed to elucidate the specific pathways involved in the anticancer effects of this compound.

Case Study 1: Synthesis and Antibacterial Activity

In a study published in ResearchGate, researchers synthesized N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide and evaluated their antibacterial properties. The results indicated that several derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting the potential of this class of compounds in developing new antibacterial agents .

Case Study 2: Anticancer Research

Another relevant study explored the anticancer properties of related diazepane derivatives. It was found that these compounds could effectively inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and modulation of cell cycle progression. These findings suggest that 1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane may warrant further investigation in cancer therapeutics.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety (prior to sulfonamide formation) and sulfonamide group demonstrate nucleophilic substitution capabilities:

Key findings:

-

Reactions with amines (e.g., isoleucinol) proceed efficiently under mild conditions with TEA as a base .

-

Steric hindrance from the diazepane and oxolane groups may influence reaction rates.

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic/basic conditions:

Mechanistic insight:

-

Hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur atom, cleaving the S–N bond.

Reduction Reactions

Limited data exists for direct reductions, but analogous systems suggest:

| Reagent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Sulfonamide (theoretical) | Thioether or amine derivatives | – |

Note: Sulfonamides are generally resistant to reduction, but LiAlH₄ may reduce the diazepane ring’s tertiary amines under extreme conditions.

Cross-Coupling Reactions

The compound’s aromatic and heterocyclic systems enable participation in coupling reactions:

Example protocol (analog):

-

N-(6-bromo-1H-indol-4-yl)-4-chloro-benzenesulfonamide reacts with boronic acids under Pd catalysis to form biaryl products .

Mechanistic Considerations

-

Sulfonamide reactivity : Governed by resonance stabilization of the sulfonyl group, making the S–N bond susceptible to nucleophilic attack.

-

Diazepane participation : The seven-membered ring’s conformational flexibility may stabilize transition states in substitution reactions.

Limitations and Research Gaps

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEUFBWRFYAOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.